molecular formula C15H11F3N2O2 B14189904 4-Ethoxy-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile CAS No. 833457-55-9

4-Ethoxy-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile

Cat. No.: B14189904
CAS No.: 833457-55-9
M. Wt: 308.25 g/mol
InChI Key: FNGLZDALOMVNNR-UHFFFAOYSA-N
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Description

4-Ethoxy-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile is a chemical compound with a complex structure that includes a pyridine ring substituted with ethoxy, trifluoromethoxy, and carbonitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile typically involves multiple steps, including the formation of the pyridine ring and the introduction of the substituent groups. One common method involves the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction requires a palladium catalyst and a boronic acid derivative, such as 4-(trifluoromethoxy)phenylboronic acid .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and can improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the existing functional groups.

    Substitution: The compound can participate in substitution reactions, where one substituent is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction can lead to the formation of simpler derivatives.

Scientific Research Applications

4-Ethoxy-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Ethoxy-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethoxy-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile is unique due to its specific combination of substituents, which confer distinct chemical properties and reactivity. This makes it valuable for certain applications where other compounds may not be as effective.

Properties

CAS No.

833457-55-9

Molecular Formula

C15H11F3N2O2

Molecular Weight

308.25 g/mol

IUPAC Name

4-ethoxy-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile

InChI

InChI=1S/C15H11F3N2O2/c1-2-21-13-7-11(9-19)20-14(8-13)10-4-3-5-12(6-10)22-15(16,17)18/h3-8H,2H2,1H3

InChI Key

FNGLZDALOMVNNR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=NC(=C1)C2=CC(=CC=C2)OC(F)(F)F)C#N

Origin of Product

United States

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